Cas no 1246026-27-6 (2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate)

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester compound featuring a terminal alkyne group and a bulky dimethyl-substituted structure. Its key advantages include high reactivity in cross-coupling reactions, particularly in Sonogashira and click chemistry applications, due to the presence of the alkyne functionality. The sterically hindered 2,2-dimethylbut-3-yn-1-yl moiety enhances stability during synthesis, while the 4-methylbenzenesulfonate (tosylate) group serves as an effective leaving group in nucleophilic substitution reactions. This compound is particularly useful in organic synthesis for constructing complex molecular architectures, offering precise control over reactivity and selectivity in advanced chemical transformations.
2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate structure
1246026-27-6 structure
商品名:2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
CAS番号:1246026-27-6
MF:C13H16O3S
メガワット:252.329342842102
MDL:MFCD32827876
CID:5613758
PubChem ID:165753336

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 1246026-27-6
    • 2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
    • EN300-33253062
    • 3-Butyn-1-ol, 2,2-dimethyl-, 1-(4-methylbenzenesulfonate)
    • 2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
    • MDL: MFCD32827876
    • インチ: 1S/C13H16O3S/c1-5-13(3,4)10-16-17(14,15)12-8-6-11(2)7-9-12/h1,6-9H,10H2,2-4H3
    • InChIKey: XPVZTXJWJSGOKI-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCC(C#C)(C)C

計算された属性

  • せいみつぶんしりょう: 252.08201554g/mol
  • どういたいしつりょう: 252.08201554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

  • 密度みつど: 1.145±0.06 g/cm3(Predicted)
  • ゆうかいてん: 34-35 °C(Solv: hexane (110-54-3); ethyl acetate (141-78-6))
  • ふってん: 366.0±25.0 °C(Predicted)

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33253062-10.0g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
10.0g
$3315.0 2025-03-18
Enamine
EN300-33253062-1g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6
1g
$770.0 2023-09-04
Enamine
EN300-33253062-10g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6
10g
$3315.0 2023-09-04
Enamine
EN300-33253062-5g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6
5g
$2235.0 2023-09-04
Enamine
EN300-33253062-0.1g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-33253062-5.0g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-33253062-0.5g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-33253062-2.5g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-33253062-0.05g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-33253062-0.25g
2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate
1246026-27-6 95.0%
0.25g
$708.0 2025-03-18

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 関連文献

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate (CAS No. 1246026-27-6)

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate, identified by its Chemical Abstracts Service (CAS) number 1246026-27-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced functional materials.

The molecular structure of 2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate consists of a substituted benzene ring linked to a 2,2-dimethylbut-3-ynyl moiety through a sulfonate group. The presence of the terminal alkyne group and the sulfonate functionality imparts distinct chemical reactivity and solubility characteristics, which are highly advantageous in medicinal chemistry and industrial applications. Specifically, the sulfonate group enhances water solubility, making the compound more suitable for aqueous-based formulations and biological studies.

In recent years, there has been growing interest in the development of bioactive molecules incorporating alkyne-based scaffolds due to their ability to participate in various chemical transformations, including Sonogashira coupling reactions. These reactions are particularly useful in constructing complex organic molecules with precise control over regioselectivity and stereoselectivity. The 2,2-dimethylbut-3-ynyl group in CAS No. 1246026-27-6 serves as an excellent handle for such transformations, enabling the synthesis of structurally diverse derivatives with potential pharmacological activity.

One of the most compelling aspects of 2,2-Dimethylbut-3-ynyl 4-methylbenzene-1-sulfonate is its utility as an intermediate in the synthesis of pharmaceutical intermediates. The benzene ring substituted with a methyl group and a sulfonate moiety provides a versatile platform for further functionalization. Researchers have leveraged this compound to develop novel scaffolds that exhibit inhibitory activity against various biological targets. For instance, derivatives of this molecule have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways.

The sulfonate group not only enhances solubility but also contributes to the compound's interaction with biological targets through electrostatic and hydrogen bonding interactions. This feature has been exploited in the design of drug candidates targeting receptors and enzymes overexpressed in diseases such as cancer and metabolic disorders. The long-tail keyword "bioconjugation chemistry" is particularly relevant here, as the alkyne functionality allows for facile attachment to biomolecules like peptides and proteins via click chemistry approaches.

Recent advancements in computational chemistry have further highlighted the potential of CAS No. 1246026-27-6 as a building block for drug discovery. Molecular modeling studies indicate that this compound can adopt multiple conformations that may optimize binding affinity to biological targets. These simulations have guided experimental efforts toward designing more potent analogs with improved pharmacokinetic profiles. The integration of experimental data with computational predictions has been instrumental in accelerating the development pipeline for novel therapeutics.

Another area where 2,2-Dimethylbut-3-ynyl 4-methylbenzene-1-sulfonate has shown promise is in the field of advanced materials, particularly organic electronics. The combination of electron-withdrawing sulfonate groups and electron-rich alkyne moieties can lead to materials with enhanced charge transport properties. Such materials are relevant for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The ability to fine-tune electronic properties through structural modifications makes this compound an attractive candidate for next-generation electronic devices.

The synthesis of CAS No. 1246026-27-6 involves multi-step organic transformations that highlight its synthetic versatility. Key steps include bromination of the benzene ring followed by sulfonylation, followed by Sonogashira coupling to introduce the terminal alkyne group. These synthetic strategies are well-established in modern organic chemistry and can be adapted for large-scale production if needed. The availability of high-quality starting materials ensures that researchers can reliably access this compound for their studies.

In conclusion, 2,2-Dimethylbut-3-ynyl 4-methylbenzene-1-sulfonate (CAS No. 1246026-27-6) is a multifunctional compound with broad applicability across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical reactions and interactions with biological systems, making it a valuable tool for drug discovery and material innovation. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its role as a key intermediate in modern chemical synthesis.

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